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molecular formula C9H11BrO B1289037 1-Bromo-3-propoxybenzene CAS No. 149557-17-5

1-Bromo-3-propoxybenzene

Cat. No. B1289037
M. Wt: 215.09 g/mol
InChI Key: NJOUUFXWXTUITI-UHFFFAOYSA-N
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Patent
US05447656

Procedure details

3-Bromophenol and 1-bromopropane are reacted analogously to Example 1 to give 3-propoxybromobenzene. ##STR25## 3-Propoxybromobenzene is converted analogously to Example 1 into 3-propoxybenzeneboronic acid. ##STR26##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][CH3:12]>>[CH2:10]([O:8][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=1)[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC=1C=C(C=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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